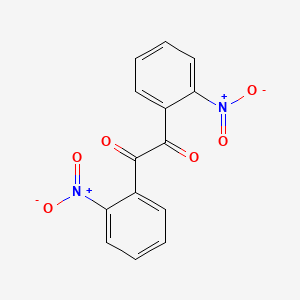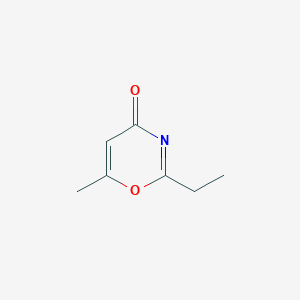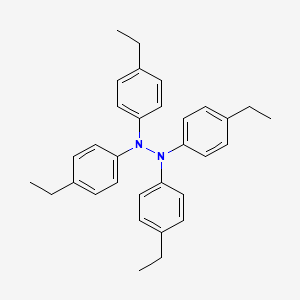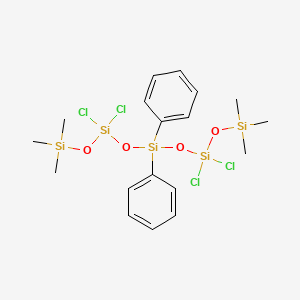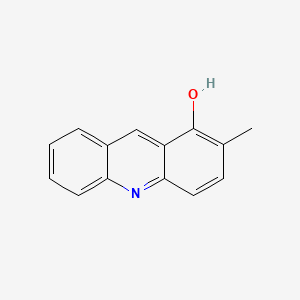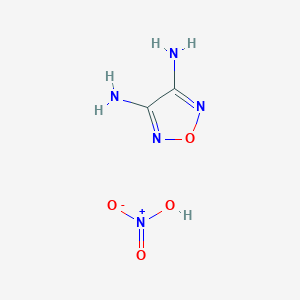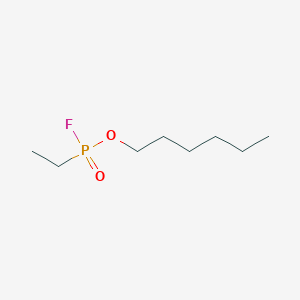
Hexyl ethylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of hexyl ethylphosphonofluoridate typically involves the reaction of hexyl alcohol with ethylphosphonofluoridate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Hexyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal biochemical pathways . This compound’s effects are mediated through its ability to interfere with the function of key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Hexyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Ethyl ethylphosphonofluoridate: Similar in structure but with different alkyl groups.
Methyl ethylphosphonofluoridate: Contains a methyl group instead of a hexyl group.
Butyl ethylphosphonofluoridate: Contains a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
135445-19-1 |
|---|---|
Molekularformel |
C8H18FO2P |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
1-[ethyl(fluoro)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H18FO2P/c1-3-5-6-7-8-11-12(9,10)4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
ZYXRWBNFAGZKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
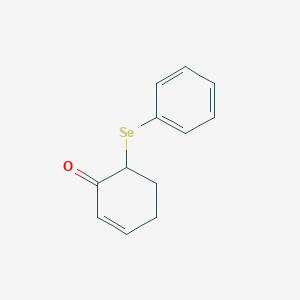
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
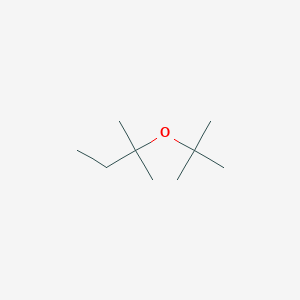
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
